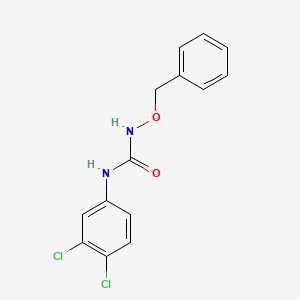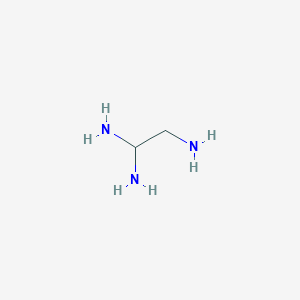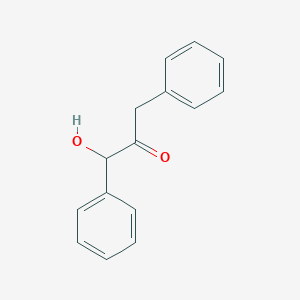
1-Hydroxy-1,3-diphenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-1,3-diphenylpropan-2-one, also known as benzoin, is an organic compound with the molecular formula C15H14O2. It is a white crystalline solid that is soluble in organic solvents. Benzoin is a key intermediate in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,3-diphenylpropan-2-one can be synthesized through the benzoin condensation reaction. This reaction involves the condensation of benzaldehyde in the presence of a cyanide catalyst, typically potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KCN}} \text{C}_6\text{H}_5\text{CH(OH)COC}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the benzoin condensation is carried out in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified through recrystallization or distillation to obtain high-purity benzoin.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: Benzoin can be oxidized to benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: Benzoin can be reduced to hydrobenzoin (1,2-diphenyl-1,2-ethanediol) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Benzoin can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Benzil.
Reduction: Hydrobenzoin.
Substitution: Various substituted benzoin derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-1,3-diphenylpropan-2-one has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Benzoin derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzoin is used in the synthesis of pharmaceuticals, such as anticonvulsants and sedatives.
Industry: It is used in the production of fragrances, flavors, and dyes.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-1,3-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The hydroxyl group and the adjacent carbonyl group play a crucial role in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Benzil (1,2-diphenylethane-1,2-dione): An oxidized form of benzoin, used in organic synthesis.
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol): A reduced form of benzoin, used as a chiral building block in asymmetric synthesis.
Benzaldehyde (C6H5CHO): A precursor to benzoin, used in the synthesis of various aromatic compounds.
Uniqueness: 1-Hydroxy-1,3-diphenylpropan-2-one is unique due to its dual functional groups (hydroxyl and carbonyl) that allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
41049-36-9 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-hydroxy-1,3-diphenylpropan-2-one |
InChI |
InChI=1S/C15H14O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |
InChI-Schlüssel |
SSCJKWMZFNHATQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


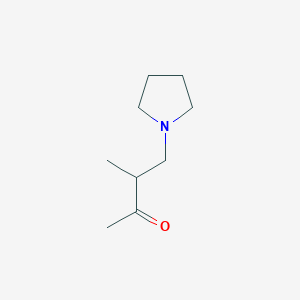
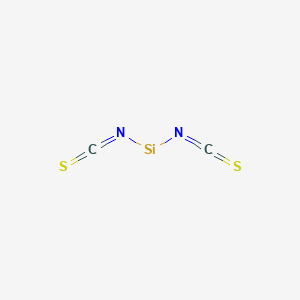
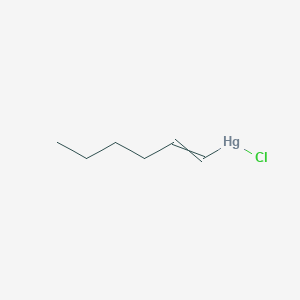
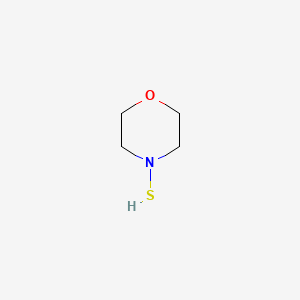
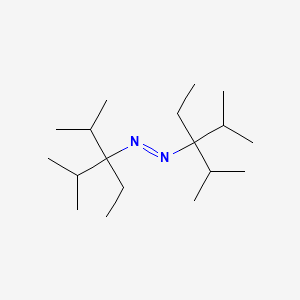
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
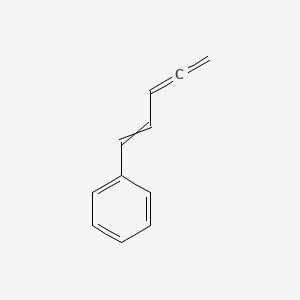

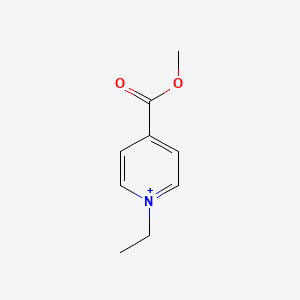

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
